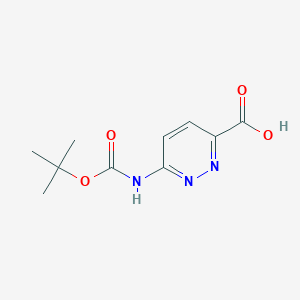

4-Fluoropicolinamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are useful as synthons for medicinal applications, has been achieved through double fluorination using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride . Similarly, the synthesis of fluoroquinolones, which are a class of antibacterial agents, involves the modification of the quinolone structure, as seen with the addition of a fluorine atom . The synthesis of 4-fluoropicolinamide would likely involve similar strategies of functional group modification and fluorination.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their biological activity. For example, the crystal structure of a synthesized morpholine derivative was determined using X-ray diffraction, confirming the compound's monoclinic system and lattice parameters . The molecular structure of 4-fluoropicolinamide would similarly be important for its potential applications and could be analyzed using similar techniques.

Chemical Reactions Analysis

Fluorinated compounds often undergo specific chemical reactions due to the presence of the fluorine atom. For instance, the metalation directed by the fluorine atom was used for iodination of the quinoline ring in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides . The reactivity of the fluorine atom in 4-fluoropicolinamide would also influence its chemical reactions and potential as a synthon in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine. For example, the phototoxicity and cytotoxic activities of fluorinated quinolones were evaluated, indicating their potential as antimicrobial agents . The physical and chemical properties of 4-fluoropicolinamide, such as solubility, stability, and reactivity, would be important for its practical applications and could be inferred from studies on similar fluorinated compounds.

Aplicaciones Científicas De Investigación

PET Imaging in Parkinson's Disease

- Parkinson's Disease Monitoring : 4-Fluoropicolinamide derivatives, like N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide (18F-P3BZA), are used as radiotracers in PET imaging. This helps in tracking transplanted cells in the brain for Parkinson's disease therapy, offering insights into the efficacy of cellular therapies (Kiessling, 2014).

Cancer Diagnosis and Research

- Malignant Melanoma Detection : A variant, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), demonstrates significant performance in detecting both primary and metastatic melanomas. It shows strong uptake in tumors and rapid clearance from the background, making it a potential novel PET imaging agent for melanoma diagnosis (Pyo et al., 2020).

- Melanoma Clinical Application : The use of 18F-P3BZA in PET/CT imaging for melanoma patients shows high uptake in tumors, suggesting its potential in the specific imaging of melanoma and its metastases (Ma et al., 2018).

Drug Development and Molecular Studies

- Fluoroquinolones Research : Studies have explored the synthesis and antibacterial activities of fluoroquinolones, where 4-fluoropicolinamide might play a role in the structural formation of these compounds (Wolfson & Hooper, 1985).

- Antiproliferative Activities : Derivatives of 4-fluoropicolinamide, like 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, are studied for their inhibitory effects against cancer cell lines, offering pathways for developing new anticancer drugs (Zhang et al., 2021).

Fluorescent Probes and Imaging

- Cellular Imaging : Fluorescent derivatives of 4-fluoropicolinamide, like 4-morpholinoscriptaid (4MS), are used in fluorescence microscopy studies for cellular imaging, aiding in understanding cellular uptake and distribution (Fleming et al., 2015).

Chemical Synthesis and Material Science

- Synthetic Applications : The role of 4-fluoropicolinamide in the synthesis of diverse chemical compounds, such as fluorinated heterocycles, has been explored. These studies are crucial for pharmaceutical and agrochemical industries (Wu et al., 2017).

Safety And Hazards

Direcciones Futuras

While specific future directions for 4-Fluoropicolinamide are not mentioned in the search results, one paper discusses the potential of using a similar compound, 131 I-IFNABZA, as a theranostic agent against melanoma . This suggests that 4-Fluoropicolinamide and similar compounds could have potential applications in medical research and treatment.

Propiedades

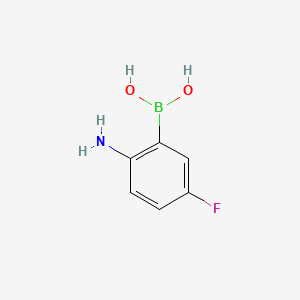

IUPAC Name |

4-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTFGDXXDPAAAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592835 | |

| Record name | 4-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoropicolinamide | |

CAS RN |

1172938-55-4 | |

| Record name | 4-Fluoropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)